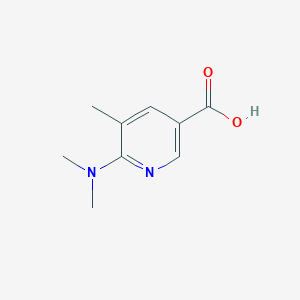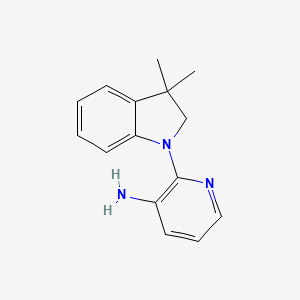![molecular formula C18H23NOS B8748673 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine CAS No. 72278-53-6](/img/structure/B8748673.png)
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine
Vue d'ensemble
Description
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine is a complex organic compound characterized by the presence of a thiomorpholine ring attached to a naphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with a suitable propylating agent to form an intermediate, which is then reacted with thiomorpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthalenes.
Applications De Recherche Scientifique
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(6-Methoxy-2-naphthalenyl)propyl)morpholine
- 4-(2-(6-Methoxy-2-naphthalenyl)propyl)piperidine
Uniqueness
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
72278-53-6 |
|---|---|
Formule moléculaire |
C18H23NOS |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine |
InChI |
InChI=1S/C18H23NOS/c1-14(13-19-7-9-21-10-8-19)15-3-4-17-12-18(20-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Clé InChI |
XJFSOYAMJALDBY-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCSCC1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Acetyl-phenoxy)acetylamino]-benzoic acid methyl ester](/img/structure/B8748611.png)
![[3-(2-Hydroxybut-3-yn-2-yl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B8748618.png)


![3-(Phenoxymethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-7-one](/img/structure/B8748633.png)






